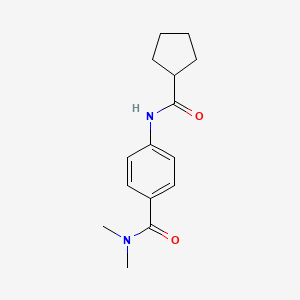
4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide, also known as CPDB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPDB is a small molecule that has been synthesized through various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of 4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide is not fully understood, but it is believed to act through various pathways, including the inhibition of protein kinase C (PKC) and the activation of the AMP-activated protein kinase (AMPK) pathway. PKC is involved in various cellular processes, including cell proliferation and differentiation, and its inhibition by 4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide has been linked to the induction of apoptosis in cancer cells. The activation of the AMPK pathway by 4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide has been shown to have anti-inflammatory effects and to promote autophagy, a cellular process that removes damaged proteins and organelles.
Biochemical and Physiological Effects:
4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the promotion of autophagy. 4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide has also been shown to have antioxidant effects and to protect against oxidative stress. In addition, 4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide has been shown to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide has several advantages for lab experiments, including its small size, which allows it to easily penetrate cells and tissues, and its low toxicity profile. However, 4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide has some limitations, including its limited solubility in water, which can make it difficult to administer in vivo, and its potential to interact with other cellular pathways, which can complicate its mechanism of action.
Direcciones Futuras
There are several potential future directions for 4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide research, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other diseases, and the identification of its specific targets and pathways of action. 4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide may also be used in combination with other drugs or therapies to enhance its therapeutic effects. Overall, 4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide has shown promising results in various fields of research, and further studies are needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide can be synthesized through various methods, including the reaction of 4-aminobenzamide with cyclopentanecarbonyl chloride in the presence of a base. Other methods include the reaction of 4-aminobenzamide with cyclopentanecarboxylic acid followed by the use of a coupling reagent or the reaction of 4-aminobenzamide with cyclopentanone in the presence of a base. These methods have been optimized to obtain high yields and purity of 4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide.
Aplicaciones Científicas De Investigación
4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. 4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a common factor in many diseases, and 4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. 4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-17(2)15(19)12-7-9-13(10-8-12)16-14(18)11-5-3-4-6-11/h7-11H,3-6H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFRBGNLTAUNOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

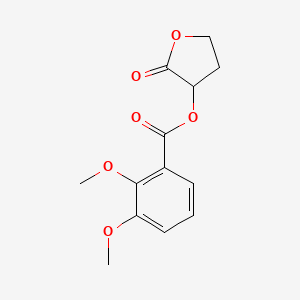
![2-(4-fluorophenyl)sulfonyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7534338.png)
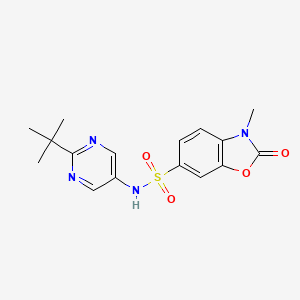
![2-[[4-amino-5-[4-(difluoromethoxy)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7534355.png)
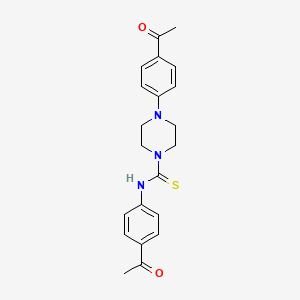
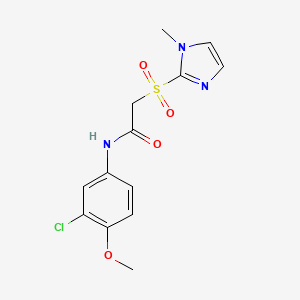
![N-(6-methylheptan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7534379.png)
![1-[1-(2-Methoxyethyl)piperidin-4-yl]-3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]urea](/img/structure/B7534386.png)
![2-[(2,4-Dichlorophenyl)methylsulfonyl]-1-(2-methoxyethyl)-4,5-dimethylimidazole](/img/structure/B7534389.png)
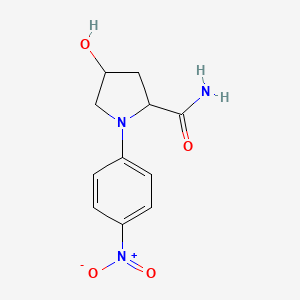
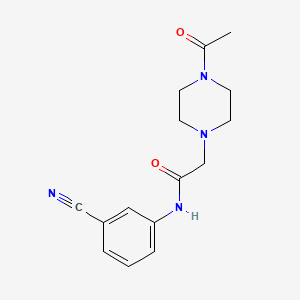
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate](/img/structure/B7534411.png)
![1-[3-(3,5-Dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7534418.png)
